molecular formula C13H17ClFNO B8214581 7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride

7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride

Cat. No.: B8214581
M. Wt: 257.73 g/mol
InChI Key: YUEPLBCUSRUFBU-UHFFFAOYSA-N
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Description

7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride typically involves the formation of the spiro linkage between the chromane and piperidine rings. One common method involves the reaction of a fluorinated chromane derivative with a piperidine derivative under specific conditions that promote the formation of the spiro linkage. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with various functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxyspiro[chromane-2,4’-piperidine] hydrochloride
  • 6-Fluorospiro[chromene-2,4’-piperidine] hydrochloride
  • 1-(3-Fluorobenzyl)-4-piperidinamine hydrochloride

Uniqueness

7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride is unique due to its specific spiro linkage and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biological Activity

7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds. Its unique structure consists of a chromane ring fused with a piperidine ring, characterized by the presence of a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's stability and lipophilicity, potentially increasing its binding affinity to biological targets. This interaction can modulate various cellular pathways, leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : There is ongoing research into its ability to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
7-Methoxyspiro[chromane-2,4'-piperidine] hydrochlorideStructureModerate anticancer effects
6-Fluorospiro[chromene-2,4'-piperidine] hydrochlorideStructureAntimicrobial activity
1-(3-Fluorobenzyl)-4-piperidinamine hydrochlorideStructureNeuroprotective effects

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spiro compounds, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains .
  • Cancer Research : In vitro studies conducted on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways .
  • Neuroprotection : A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxins .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

  • Reagents : A fluorinated chromane derivative is reacted with a piperidine derivative.
  • Conditions : The reaction is usually performed in dichloromethane with a Lewis acid catalyst under controlled temperature conditions to promote spiro linkage formation.

Properties

IUPAC Name

7-fluorospiro[2,4-dihydrochromene-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-2-1-10-8-13(3-5-15-6-4-13)9-16-12(10)7-11;/h1-2,7,15H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEPLBCUSRUFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C=C(C=C3)F)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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